molecular formula C11H10ClNO B187100 (2-chloro-6-methylquinolin-3-yl)methanol CAS No. 123637-97-8

(2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100
CAS No.: 123637-97-8
M. Wt: 207.65 g/mol
InChI Key: JYQVWLZEYAYKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-6-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-3-carboxylic acids, various alcohol derivatives, and substituted quinoline compounds .

Scientific Research Applications

(2-chloro-6-methylquinolin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-chloro-6-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-chloro-6-methylquinolin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group at the 3-position and chlorine atom at the 2-position make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

(2-chloro-6-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVWLZEYAYKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357708
Record name 2-Chloro-6-methylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-97-8
Record name 2-Chloro-6-methylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123637-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the spatial arrangement of atoms in (2-Chloro-6-methylquinolin-3-yl)methanol?

A1: The molecule of this compound is described as nearly planar. The root mean square deviation for its non-hydrogen atoms is a mere 0.026 Å. [] This indicates that the majority of atoms lie within a single plane.

Q2: How do the molecules of this compound arrange themselves in a solid state?

A2: In its crystal form, this compound molecules interact through hydrogen bonding. Specifically, O—H⋯O hydrogen bonds link the molecules, forming C(2) chains. [] This type of bonding contributes to the stability of the crystal structure. In addition to hydrogen bonding, weak C—H⋯π interactions and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.713 (3) Å, further stabilize the crystal structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.